methyl 4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}benzoate
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Overview
Description
METHYL 4-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a pyridine ring, a benzoate ester, and a cyano group
Preparation Methods
The synthesis of METHYL 4-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Esterification: The benzoate ester is formed through an esterification reaction involving methanol and the corresponding acid.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
METHYL 4-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
METHYL 4-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 4-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The cyano group and pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar compounds to METHYL 4-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE include:
METHYL 4-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE: Similar structure but with variations in functional groups.
METHYL 4-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE: Another analog with different substituents on the pyridine ring.
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C17H15N3O4 |
---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
methyl 4-[(5-cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C17H15N3O4/c1-10-13(8-18)15(21)20(2)16(22)14(10)9-19-12-6-4-11(5-7-12)17(23)24-3/h4-7,9,22H,1-3H3 |
InChI Key |
XFXQBLZJAVPUEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C=NC2=CC=C(C=C2)C(=O)OC)O)C)C#N |
Origin of Product |
United States |
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